
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide, also known as CMMPB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide is not fully understood, but it is thought to involve the inhibition of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain, and its inhibition by this compound may lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been found to have several interesting biochemical and physiological effects, including the inhibition of the GABA-A receptor, the inhibition of cancer cell growth, and the induction of apoptosis (programmed cell death) in cancer cells. These effects make this compound a promising candidate for further investigation in both neuroscience and cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This makes it a valuable tool for investigating the role of this receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide. One area of interest is the development of this compound-based therapies for neurological disorders and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on the GABA-A receptor and cancer cells. Additionally, further studies are needed to assess the safety and efficacy of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide involves several steps, including the reaction of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with cyanomethyl magnesium bromide, followed by the addition of hydrochloric acid and acetic anhydride. The resulting product is purified by column chromatography to yield this compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide has been studied for its potential applications in several areas of scientific research, including neuroscience and cancer research. In neuroscience, this compound has been found to act as a potent and selective antagonist of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. This makes this compound a valuable tool for investigating the role of the GABA-A receptor in various neurological disorders.
In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This suggests that this compound may have potential as a therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)18-11-5-4-10(8-12(11)17-3)13(16)15-7-6-14/h4-5,8-9H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVURCJYPJWXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NCC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

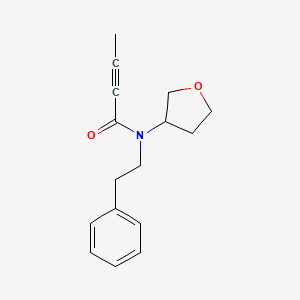
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2786886.png)
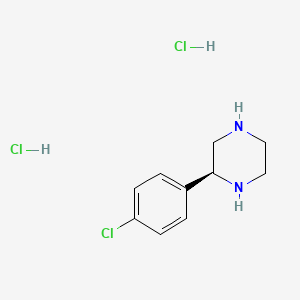
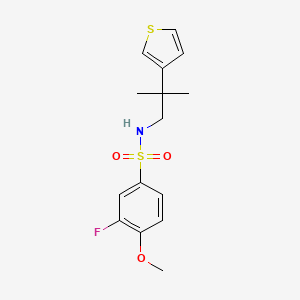
![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2786890.png)

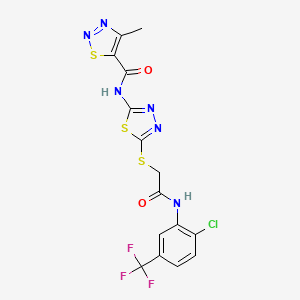
![N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2786893.png)

![1-(2-hydroxyethyl)-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2786896.png)

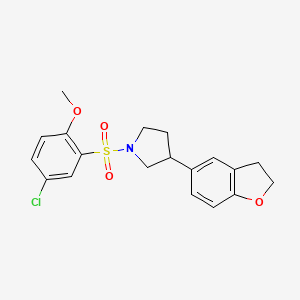
![2-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2786908.png)